molecular formula C6H4BrClIN B2453094 3-Bromo-2-chloro-6-iodoaniline CAS No. 1695342-13-2

3-Bromo-2-chloro-6-iodoaniline

Cat. No.: B2453094
CAS No.: 1695342-13-2
M. Wt: 332.36
InChI Key: CNEJZLKHHOWLBQ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-iodoaniline (CAS 56141-11-8) is a multifunctional halogenated aniline with the molecular formula C6H4BrClIN and a molecular weight of 332.36 g/mol . This compound serves as a versatile synthetic intermediate, particularly in the multi-step synthesis of complex halogenated benzenes. Its primary research application is as a key precursor in the synthesis of 1-bromo-3-chloro-5-iodobenzene, a valuable compound in organic chemistry education and methodology development . The synthetic route involves a protective acetylation of aniline, followed by sequential, directed electrophilic aromatic substitution (EAS) to introduce bromine and chlorine, and finally iodination to yield the trihalogenated aniline intermediate . The amino group in this molecule is a powerful activating and directing group, which facilitates the introduction of halogens at specific positions on the benzene ring. Subsequently, this same group can be removed via deamination reactions, such as diazotization followed by treatment with hypophosphorous acid or alkyl nitrites in DMF, to produce the desired 1,3,5-trisubstituted benzene derivative . This controlled manipulation makes this compound an important building block for studying regio-selective reactions and for preparing structurally precise organic molecules for further applications in material science and pharmaceutical research. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-2-chloro-6-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEJZLKHHOWLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695342-13-2
Record name 3-bromo-2-chloro-6-iodoaniline
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Synthetic Methodologies for 3 Bromo 2 Chloro 6 Iodoaniline

Sequential Halogenation Strategies for Multi-Substituted Anilines

A primary approach to synthesizing compounds like 3-bromo-2-chloro-6-iodoaniline involves the stepwise introduction of halogen atoms onto an aniline (B41778) precursor. This sequential strategy is crucial for controlling the position of each halogen.

The synthesis of a polysubstituted aniline derivative often begins with aniline itself and proceeds through a series of electrophilic aromatic substitution reactions. A well-documented example that illustrates this step-by-step approach is the synthesis of 4-bromo-2-chloro-6-iodoaniline, which follows a similar logic to the synthesis of its 3-bromo-2-chloro isomer. adamcap.com

Direct bromination of aniline with bromine water is difficult to control and typically yields 2,4,6-tribromoaniline (B120722) due to the high reactivity of the aniline ring. allen.inyoutube.com To achieve selective monobromination, the activating effect of the amino group must be moderated. This is commonly accomplished by converting the amino group into an amide, for example, by acetylation with acetic anhydride (B1165640) to form acetanilide (B955). chemistrysteps.comadamcap.com The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent over-halogenation. Furthermore, the steric bulk of the acetamido group favors substitution at the less hindered para-position. chemistrysteps.com

The initial bromination of acetanilide in a solution of acetic acid predominantly yields 4-bromoacetanilide. adamcap.com

Table 1: Regioselective Bromination of Acetanilide

ReactantReagentSolventMajor Product
AcetanilideBromineAcetic Acid4-Bromoacetanilide

Following the initial bromination, subsequent halogens can be introduced. The next step in the synthesis of a bromo-chloro-iodoaniline involves chlorination. For instance, 4-bromoacetanilide can be treated with chlorine in acetic acid to produce 4-bromo-2-chloroacetanilide. adamcap.com At this stage, the directing effects of both the acetamido group and the bromine atom influence the position of the incoming chlorine atom.

After the desired bromo-chloro substitution pattern is achieved on the protected aniline, the acetyl group is removed through acid-catalyzed hydrolysis to regenerate the amino group, yielding, for example, 4-bromo-2-chloroaniline. adamcap.com

The final halogen, iodine, is then introduced. This can be accomplished using a reagent such as iodine monochloride in the presence of acetic acid. adamcap.com This step results in the formation of the target compound, for example, 4-bromo-2-chloro-6-iodoaniline. adamcap.com

Table 2: Sequential Halogenation Steps

Starting MaterialReagentProduct
4-BromoacetanilideChlorine/Acetic Acid4-Bromo-2-chloroacetanilide
4-Bromo-2-chloroacetanilideHCl/Ethanol4-Bromo-2-chloroaniline
4-Bromo-2-chloroanilineIodine Monochloride/Acetic Acid4-Bromo-2-chloro-6-iodoaniline

The primary challenge in the polyhalogenation of anilines is controlling the regioselectivity. The strongly activating amino group directs incoming electrophiles to the ortho and para positions, often leading to a mixture of isomers and polysubstituted products. byjus.com

Key Challenges:

Over-halogenation: The high reactivity of the aniline ring can lead to the introduction of more halogen atoms than desired. chemistrysteps.com

Mixture of Isomers: The ortho and para positions are both activated, potentially leading to a mixture of constitutional isomers that can be difficult to separate.

Steric Hindrance: As more substituents are added to the ring, steric hindrance can influence the position of subsequent substitutions.

Strategies for Control:

Protecting Groups: As demonstrated, converting the amino group to an acetamido group moderates its activating effect and provides steric bulk, favoring para-substitution. chemistrysteps.comnih.gov

Choice of Halogenating Agent: The reactivity of the halogenating agent can influence the outcome. Milder reagents may offer better control.

Solvent Effects: The solvent can influence the reactivity of both the substrate and the halogenating agent. For example, using ionic liquids as solvents for the halogenation of unprotected anilines with copper halides has been shown to achieve high regioselectivity for para-substitution under mild conditions. nih.govbeilstein-journals.org

Reaction Conditions: Controlling temperature and reaction time can also help to minimize side reactions and improve selectivity.

To overcome some of the challenges of traditional electrophilic aromatic substitution, directed halogenation methods have been developed. These approaches offer greater control over the position of halogenation.

One such strategy involves the use of N,N-dialkylaniline N-oxides. This method provides a practical route to electron-rich aryl halides. nih.gov By temporarily increasing the oxidation level of the nitrogen atom, the reactivity of the aromatic ring can be altered, allowing for selective halogenation.

For instance, treatment of N,N-dialkylaniline N-oxides with thionyl bromide typically affords 4-bromo-N,N-dialkylanilines in good yields. nih.gov In contrast, treatment with thionyl chloride can lead to selective ortho-chlorination. nih.gov These reactions are often conducted at low temperatures, which makes them suitable for sensitive substrates. nih.gov The mechanism is thought to involve a researchgate.netresearchgate.net-sigmatropic rearrangement or a stepwise process involving homolytic cleavage of the N-O bond followed by radical recombination. nih.gov This approach provides a complementary set of synthetic tools to access regioselectively monohalogenated anilines that can be difficult to obtain through classical methods. nih.gov

Table 3: Regioselective Halogenation via N-Oxides

SubstrateReagentPredominant Product
N,N-dialkylaniline N-oxideThionyl bromide4-Bromo-N,N-dialkylaniline
N,N-dialkylaniline N-oxideThionyl chloride2-Chloro-N,N-dialkylaniline

Directed Halogenation Approaches

Superacid-Catalyzed Site-Selective Halogenation Methodologies

Superacid systems, such as HF/SbF₅, offer a powerful medium for the functionalization of deactivated aromatic rings. In the context of synthesizing polyhalogenated anilines, superacid-catalyzed halogenation can provide unique regioselectivity that is often difficult to achieve through conventional electrophilic aromatic substitution. The extreme acidity of these systems protonates the aniline nitrogen, transforming the -NH₂ group into a strongly deactivating -NH₃⁺ group. This in-situ modification of the directing group can alter the typical ortho-, para-directing influence, allowing for halogenation at otherwise inaccessible positions.

While direct superacid-catalyzed iodination of a 3-bromo-2-chloroaniline (B183718) precursor to yield this compound has not been extensively documented in readily available literature, the principles of this methodology suggest a plausible synthetic route. The high acidity of the medium can overcome the deactivating effects of the existing halogen substituents, and the protonated amino group would direct the incoming electrophilic iodine species. The precise outcome would depend on a complex interplay of electronic and steric factors.

Table 1: Key Features of Superacid-Catalyzed Halogenation

FeatureDescription
Reaction Medium Highly acidic medium, such as HF/SbF₅ or triflic acid.
Mechanism Protonation of the aniline to form a deactivating anilinium ion, followed by electrophilic attack by a halogenating agent.
Regioselectivity Can provide access to isomers not obtainable under standard conditions due to altered directing group effects.
Substrate Scope Particularly useful for deactivated or polyhalogenated aromatic compounds.

Further research into the application of superacid catalysis for the specific iodination of 3-bromo-2-chloroaniline could yield a direct and efficient pathway to the target molecule.

Transition Metal-Catalyzed Directing Group-Assisted C-H Halogenation (e.g., N-Arylcarbamate Directing Groups)

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for the regioselective functionalization of aromatic compounds. For the synthesis of this compound, a directing group-assisted C-H halogenation strategy offers a promising approach. In this methodology, a directing group, such as an N-arylcarbamate, is temporarily installed on the aniline nitrogen. This group then coordinates to a transition metal catalyst (commonly palladium or rhodium), directing the halogenation to a specific ortho C-H bond.

The synthesis would begin with the protection of 3-bromo-2-chloroaniline as an N-arylcarbamate. Subsequent treatment with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), in the presence of a palladium catalyst, would facilitate the selective iodination at the C6 position. The carbamate (B1207046) directing group can then be readily removed under mild conditions to afford the desired this compound.

A notable advantage of this method is the high level of regiocontrol, which minimizes the formation of undesired isomers. Research has demonstrated the efficacy of palladium-catalyzed ortho-C–H iodination of anilides and N-arylcarbamates using various iodine sources and catalytic systems. nih.gov

Table 2: Representative Conditions for Pd-Catalyzed C-H Iodination of Aryl Carbamates

CatalystIodine SourceSolventTemperature (°C)Yield (%)
Pd(OAc)₂I₂TFA/AcOH100High
Pd(OAc)₂NISDioxane80-120Good to Excellent

This methodology represents a powerful and versatile strategy for the synthesis of highly substituted anilines with precise control over the halogen substitution pattern.

Alternative and Advanced Synthetic Routes for Polyhalogenated Anilines

Beyond direct halogenation, several alternative and advanced synthetic strategies can be employed to construct polyhalogenated anilines like this compound. These methods often involve the formation of the aniline moiety or the introduction of halogens through novel chemical transformations.

Metal-Free Amination of Arylboronic Acids

A significant advancement in the synthesis of anilines is the development of metal-free amination reactions of arylboronic acids. This approach avoids the use of transition metal catalysts, which can be advantageous in terms of cost, toxicity, and product purity. The synthesis of this compound via this method would involve the preparation of the corresponding 3-bromo-2-chloro-6-iodophenylboronic acid.

This boronic acid precursor could then be subjected to amination using an electrophilic aminating agent. While specific examples for this exact substrate are not prevalent, the methodology has been successfully applied to a wide range of polyhalogenated arylboronic acids, demonstrating its potential for the synthesis of complex anilines. The reaction proceeds through the formation of an ate complex between the boronic acid and the aminating reagent, followed by an aryl group migration from boron to nitrogen.

Table 3: Conditions for Metal-Free Amination of Arylboronic Acids

Aminating AgentSolventBaseTemperature (°C)
Hydroxylamine-O-sulfonic acidDioxane/H₂ONaOHRoom Temperature
O-PhenylhydroxylamineTolueneK₂CO₃80-110

This strategy offers a valuable, metal-free alternative for the construction of the target molecule, provided the requisite arylboronic acid can be synthesized efficiently.

Continuous-Flow Synthesis of Polyhalogenated Anilines via Aryldiazonium Salts

Continuous-flow chemistry has garnered significant attention for its ability to enhance reaction safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates like aryldiazonium salts. The synthesis of this compound could be envisioned through a continuous-flow process starting from a suitable aniline precursor.

For instance, a stream of a solution containing 3-bromo-2-chloro-6-aminoaniline could be continuously mixed with a diazotizing agent (e.g., nitrous acid generated in situ from sodium nitrite (B80452) and an acid) in a microreactor. The resulting diazonium salt solution would then be immediately merged with a stream containing an iodide source (e.g., potassium iodide) to effect the Sandmeyer reaction, yielding the desired this compound. The precise control over reaction time and temperature in a continuous-flow setup minimizes the decomposition of the unstable diazonium intermediate, leading to higher yields and improved safety. nih.govrsc.org

Table 4: Advantages of Continuous-Flow Synthesis for Diazotization Reactions

AdvantageDescription
Enhanced Safety Small reaction volumes and rapid consumption of hazardous intermediates minimize risks.
Improved Yield and Purity Precise control over reaction parameters leads to fewer side products.
Scalability Production can be easily scaled by extending the operation time.
Process Control Real-time monitoring and control of temperature, pressure, and stoichiometry.

Strategies Involving Halogen Exchange Reactions for Halogen Pattern Diversification

Halogen exchange (HALEX) reactions provide a powerful tool for the late-stage modification of halogenated aromatic compounds, allowing for the diversification of halogen substitution patterns. manac-inc.co.jpscience.gov In the context of synthesizing this compound, a plausible strategy would involve the synthesis of a precursor containing a different halogen at the 6-position, which is then exchanged for iodine.

For example, a precursor such as 2,3-dibromo-6-chloroaniline or 3-bromo-2,6-dichloroaniline (B1288403) could potentially be synthesized and then subjected to a halogen exchange reaction. The Finkelstein reaction, which involves the treatment of an aryl halide with an iodide salt (e.g., NaI or KI) in the presence of a copper catalyst or under specific solvent conditions, is a well-established method for converting aryl bromides and chlorides to aryl iodides. The success of such a reaction would depend on the relative reactivity of the different carbon-halogen bonds in the molecule.

Another intriguing possibility is the "halogen dance," a base-catalyzed intramolecular halogen migration. While less predictable, it could potentially be used to rearrange the halogen atoms on the aniline ring to achieve the desired substitution pattern.

Table 5: Examples of Halogen Exchange Reactions on Aryl Halides

Starting MaterialReagentsCatalystProduct
Aryl BromideNaICuIAryl Iodide
Aryl ChlorideKINiBr₂/ligandAryl Iodide

These halogen exchange strategies offer a degree of flexibility in the synthetic design, allowing for the utilization of more readily available starting materials.

Reactivity and Synthetic Transformations of 3 Bromo 2 Chloro 6 Iodoaniline

Reactions Involving the Amine Functionality

The primary amine group is a key site of reactivity in 3-bromo-2-chloro-6-iodoaniline, enabling transformations such as its removal (deamination) or substitution on the nitrogen atom.

Reductive Deamination Reactions

Reductive deamination is a crucial synthetic operation for removing the amino group from an aromatic ring after it has served its purpose, often as a directing group for other substitutions. In the case of this compound, this reaction is frequently employed to synthesize 1-bromo-2-chloro-3-iodobenzene (B2918229) or its isomers. adamcap.commedium.com

The classical method for deaminating primary aromatic amines involves diazotization, which is the reaction of the amine with nitrous acid (HNO₂) to form a diazonium salt. nih.govorganic-chemistry.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid. medium.comorganic-chemistry.org

The mechanism proceeds as follows:

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

N-Nitrosation: The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide. Protonation of the hydroxyl group followed by the elimination of a water molecule generates the stable arenediazonium ion (-N₂⁺). organic-chemistry.org

Reductive Removal: The resulting diazonium salt is an excellent leaving group. Its removal can be achieved by treatment with a reducing agent, such as hypophosphorous acid (H₃PO₂), which reduces the diazonium salt to an arene, releasing nitrogen gas. adamcap.com

This sequence effectively replaces the amine group with a hydrogen atom.

An alternative and often milder method for deamination involves the use of alkyl nitrites, such as isoamyl nitrite or tert-butyl nitrite, in a non-aqueous solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.orggoogle.comresearchgate.net This approach avoids the use of strong mineral acids, which can be advantageous for sensitive substrates.

A reported procedure for the reductive deamination of the related isomer, 4-bromo-2-chloro-6-iodoaniline, utilizes isoamyl nitrite in DMF. acs.orggoogle.com This method has been noted for its simplified procedure and high product yields, often exceeding 75%. acs.org The reaction with an alkyl nitrite in a halogenated solvent can generate a radical aromatic species, which then abstracts a hydrogen atom from the solvent or another hydrogen donor to complete the deamination process. wikipedia.org Alkyl nitrites are considered valuable reagents in organic synthesis as they are inexpensive, relatively stable, and easy to handle. researchgate.net

Reagent SystemSolventTypical YieldReference
Sodium Nitrite / Sulfuric Acid / EthanolEthanolNot specified medium.com
Isoamyl NitriteN,N-Dimethylformamide (DMF)>75% acs.org
Nitrous Acid / Hypophosphorous AcidNot specifiedNot specified adamcap.com

This table presents common reagent systems used for the deamination of halogenated anilines.

The efficiency of the deamination reaction is influenced by the electronic properties of the substituents on the aromatic ring. Halogens (Cl, Br, I) are electron-withdrawing through their inductive effect (-I effect) and weakly electron-donating through resonance (+R effect), with the inductive effect dominating. tiwariacademy.com

This net electron-withdrawing character has two opposing effects:

Decreased Basicity: The electron-withdrawing halogens decrease the electron density on the nitrogen atom, making the amine less basic and less nucleophilic. This can slow down the initial N-nitrosation step, which is the rate-determining step in many diazotizations.

Increased Diazonium Stability: The same electron-withdrawing nature helps to stabilize the resulting arenediazonium salt, making it less prone to premature decomposition.

For a polysubstituted compound like this compound, the cumulative electron-withdrawing effect of the three halogens significantly deactivates the amine group. Consequently, forcing conditions, such as the use of concentrated acids or gentle heating, may be required to achieve efficient diazotization. medium.com However, once formed, the diazonium salt intermediate is relatively stable, allowing for a clean reduction to the final deaminated product.

Electrophilic Substitution on the Amine Nitrogen (e.g., Nitration of Halogenated Anilines)

While electrophilic substitution on the aromatic ring is more common for anilines, reactions can also occur on the amine nitrogen itself. N-nitration of anilines can be achieved using nitrating agents. However, for primary anilines, this reaction is often complicated by competing ring nitration and oxidation. In the case of this compound, the steric hindrance from the ortho-substituents (chloro and iodo groups) and the deactivation of the ring make direct ring nitration less favorable. This could potentially favor substitution on the nitrogen atom under specific conditions, although such reactions for this particular compound are not widely documented. The formation of N-halo arylamine intermediates is a known process that can generate a catalytic electrophilic halogen source for halogenating other aromatic compounds. nih.gov

Halogen-Specific Reactivity and Cross-Coupling Strategies

The presence of three different halogens on the aromatic ring of this compound opens up possibilities for selective functionalization through modern cross-coupling reactions. The reactivity of aryl halides in transition metal-catalyzed reactions, particularly those involving palladium, is highly dependent on the identity of the halogen.

The general order of reactivity for the oxidative addition step, which is often the rate-limiting step in catalytic cycles, is:

C-I > C-Br > C-Cl

This reactivity trend is based on the carbon-halogen bond dissociation energies (BDEs), where the C-I bond is the weakest and most easily broken, while the C-Cl bond is the strongest. nih.gov This differential reactivity allows for the selective functionalization of the iodo group while leaving the bromo and chloro groups intact. For instance, a Suzuki, Heck, or Sonogashira coupling reaction could be performed selectively at the C-I bond under carefully controlled conditions, using a suitable palladium catalyst and reaction partner.

Following the initial coupling at the iodine position, the reactivity of the C-Br bond can be exploited under more forcing conditions (e.g., higher temperatures, different ligands, or a more active catalyst) to introduce a second functional group. Finally, the C-Cl bond, being the least reactive, would require the harshest conditions for activation. This hierarchical reactivity provides a powerful tool for the stepwise and site-selective synthesis of complex, polysubstituted aromatic compounds starting from this compound. nih.gov

BondRelative Reactivity in Oxidative AdditionPotential Cross-Coupling Reactions
C-IHighestSuzuki, Sonogashira, Heck, Buchwald-Hartwig
C-BrIntermediateSuzuki, Sonogashira, Heck, Buchwald-Hartwig
C-ClLowestSuzuki, Buchwald-Hartwig (requires specialized catalysts)

This table outlines the relative reactivity of the carbon-halogen bonds in this compound towards palladium-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Anilines

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com In the context of polyhalogenated anilines, the primary challenge and opportunity lie in achieving site-selectivity. The selection of the metal catalyst, ligands, and reaction conditions can allow for the sequential and controlled functionalization of the different halogenated positions. Generally, the oxidative addition step of the catalytic cycle is the selectivity-determining step, favoring the cleavage of the weakest carbon-halogen bond. nih.govnih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. libretexts.orgwikipedia.org For polyhalogenated substrates like this compound, the reaction is expected to proceed with high regioselectivity. The oxidative addition of the palladium(0) catalyst to the aryl halide follows the reactivity trend C-I > C-Br > C-Cl. nih.gov Consequently, the Suzuki-Miyaura coupling will preferentially occur at the C-I bond.

By carefully controlling the stoichiometry of the organoboron reagent and the reaction conditions, it is possible to selectively substitute the iodine atom, leaving the bromine and chlorine atoms intact for subsequent transformations. nih.gov This selective functionalization is highly valuable for the synthesis of complex, multi-substituted aniline derivatives.

Table 1: Predicted Products of Suzuki-Miyaura Coupling with this compound

Organoboron ReagentPredicted Major ProductReaction Conditions
Phenylboronic acid2-Amino-3-bromo-4-chloro-1,1'-biphenylPd(PPh₃)₄, Na₂CO₃, Toluene/Water, 80°C
Vinylboronic acid pinacol (B44631) ester3-Bromo-2-chloro-6-vinylanilinePdCl₂(dppf), K₃PO₄, Dioxane, 90°C
Methylboronic acid3-Bromo-2-chloro-6-methylanilinePd(OAc)₂, SPhos, K₃PO₄, Toluene/Water, 100°C

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-catalyzed methods. princeton.edu Nickel catalysts can couple a wide range of electrophiles, including less reactive aryl chlorides. The catalytic cycle of nickel-catalyzed reactions can be complex, potentially involving Ni(0)/Ni(II) and/or Ni(I)/Ni(III) species. researchgate.netacs.org Some nickel-catalyzed transformations are proposed to proceed through radical intermediates. orgsyn.org

In reactions with this compound, nickel catalysts are also expected to exhibit a preference for reacting at the most labile C-I bond. chinesechemsoc.org The choice of ligand is crucial in modulating the reactivity and selectivity of the nickel catalyst. For instance, nickel can be used in Kumada coupling (with Grignard reagents), Negishi coupling (with organozinc reagents), and reductive cross-couplings of two different organic halides. rsc.orgwisc.edu

Mechanistically, the process typically begins with the oxidative addition of the aryl halide to a low-valent nickel species. For polyhalogenated substrates, the lower bond dissociation energy of the C-I bond makes it the kinetically favored site for this initial step. Subsequent transmetalation and reductive elimination steps then lead to the final cross-coupled product. mdpi.comprinceton.edu

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the arylation of a wide variety of amines. wikipedia.orglibretexts.org This reaction is of immense importance in medicinal chemistry and materials science. When applied to polyhalogenated substrates, the Buchwald-Hartwig amination offers a route to complex diaryl or aryl-alkyl amines. rsc.org

The chemoselectivity of the Buchwald-Hartwig amination on substrates like this compound is again dictated by the relative rates of oxidative addition of the Pd(0) catalyst to the C-X bonds. The reaction will selectively occur at the C-I bond under carefully controlled conditions. organic-chemistry.org The choice of phosphine (B1218219) ligand is critical in these reactions, influencing not only the rate and efficiency but also the selectivity. acs.orgnih.gov Sterically hindered and electron-rich ligands have been developed to facilitate the coupling of a broad range of amines and aryl halides. beilstein-journals.org

Table 2: Potential Buchwald-Hartwig Amination Reactions of this compound

AminePredicted Major ProductCatalyst System (Pd precatalyst/Ligand)Base
AnilineN-(2-Amino-3-bromo-4-chlorophenyl)anilinePd₂(dba)₃ / XPhosNaOtBu
Morpholine4-(2-Amino-3-bromo-4-chlorophenyl)morpholinePd(OAc)₂ / RuPhosK₃PO₄
BenzylamineN-Benzyl-3-bromo-2-chloro-6-iodoanilinePdCl₂(amphos)₂Cs₂CO₃

Organometallic Reactions: Lithium-Halogen Exchange and Grignard Reagent Formation

The direct conversion of aryl halides to organometallic reagents is a fundamental transformation in organic synthesis, enabling the formation of a nucleophilic carbon center that can react with a wide array of electrophiles.

Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds. This reaction is typically very fast, often occurring at low temperatures. harvard.edu The rate of exchange is highly dependent on the halogen, following the order I > Br > Cl. wikipedia.orgdocsity.com For this compound, treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperature would result in selective exchange at the C-I position to form 2-amino-3-bromo-4-chloro-6-lithiated aniline. This organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a new functional group at the 6-position.

Similarly, the formation of Grignard reagents via the reaction of an organic halide with magnesium metal also follows the reactivity trend of I > Br > Cl. wikipedia.orgursinus.edu The reaction of this compound with magnesium would selectively form the Grignard reagent at the C-I position. libretexts.org This resulting organomagnesium compound is a potent nucleophile that can be used in a variety of subsequent C-C bond-forming reactions.

Nucleophilic Aromatic Substitution with Activated Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. fishersci.se

Chemo- and Regioselectivity in Reactions of this compound

The chemo- and regioselectivity in the reactions of this compound are predominantly governed by the inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl). This predictable reactivity hierarchy allows for the selective functionalization of the molecule at the C-6 position (the site of the iodine atom) while preserving the other two halogen atoms for potential subsequent transformations. This makes this compound a valuable synthon for the controlled, stepwise synthesis of highly substituted aromatic compounds.

Table 3: Summary of Chemo- and Regioselectivity

Reaction TypeMost Reactive Site (Position)Governing Principle
Palladium-Catalyzed Cross-CouplingC-I (Position 6)Lowest C-X bond dissociation energy for oxidative addition.
Nickel-Catalyzed Cross-CouplingC-I (Position 6)Preferential oxidative addition at the weakest C-X bond.
Buchwald-Hartwig AminationC-I (Position 6)Kinetic preference for oxidative addition to the C-I bond.
Lithium-Halogen ExchangeC-I (Position 6)Fastest exchange rate for iodine compared to bromine and chlorine.
Grignard Reagent FormationC-I (Position 6)Highest reactivity of C-I bond with magnesium metal.
Nucleophilic Aromatic Substitution (SNAr)UnreactiveLack of activating electron-withdrawing groups.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Chloro 6 Iodoaniline

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides fundamental insights into the bonding and functional groups within a molecule. For 3-Bromo-2-chloro-6-iodoaniline, techniques such as FT-IR and Raman spectroscopy are essential for identifying characteristic vibrations of the amine group, the aromatic ring, and the carbon-halogen bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key vibrational modes are the N-H stretches of the primary amine, C-H and C=C vibrations of the aromatic ring, and the C-X (halogen) stretches.

The primary amine group (-NH₂) is expected to show two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ), typically found in the 3300–3500 cm⁻¹ region. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C stretching vibrations within the benzene (B151609) ring. researchgate.net The C-N stretching vibration of aromatic amines typically appears in the 1250–1340 cm⁻¹ range. The carbon-halogen bonds will have stretching frequencies in the fingerprint region, with the C-Cl stretch appearing around 600-800 cm⁻¹, the C-Br stretch at 500-600 cm⁻¹, and the C-I stretch at even lower wavenumbers, often below 500 cm⁻¹. researchgate.net

Interactive Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric Stretch3450 - 3490Medium
N-H Symmetric Stretch3350 - 3390Medium
Aromatic C-H Stretch3050 - 3100Weak to Medium
N-H Scissoring (Bending)1590 - 1650Medium to Strong
Aromatic C=C Ring Stretch1550 - 1600Medium to Strong
Aromatic C=C Ring Stretch1450 - 1500Medium to Strong
C-N Stretch1250 - 1340Medium
C-Cl Stretch700 - 800Strong
C-Br Stretch550 - 650Strong
C-I Stretch~500Strong

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This makes it particularly effective for analyzing symmetric vibrations and non-polar bonds. spectroscopyonline.com

For this compound, the symmetric N-H stretching vibration may be more prominent in the Raman spectrum. The aromatic ring's "breathing" mode, a symmetric expansion and contraction of the ring, typically gives a strong Raman signal. Furthermore, the C-Br and C-I bonds, being composed of large, polarizable atoms, are expected to be strong Raman scatterers. nih.govnih.gov This complementarity is crucial for a complete vibrational assignment, as some modes may be weak or inactive in FT-IR but strong in Raman, and vice versa. spectroscopyonline.com

Interactive Table 2: Predicted Raman Shifts for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Symmetric Stretch3350 - 3390Weak to Medium
Aromatic C-H Stretch3050 - 3100Medium to Strong
Aromatic Ring Breathing Mode990 - 1010Strong
C-N Stretch1250 - 1340Medium
C-Cl Stretch700 - 800Medium
C-Br Stretch550 - 650Strong
C-I Stretch~500Strong

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid or liquid samples directly, with minimal preparation. It is particularly valuable for in-situ monitoring of chemical reactions. In the context of synthesizing this compound, an ATR-FTIR probe could be used to track the reaction's progress in real-time. harricksci.com

For example, during a hypothetical synthesis involving the halogenation of a less-substituted aniline (B41778), the ATR probe could monitor the disappearance of reactant peaks (e.g., a C-H bond on the aromatic ring that is being replaced by a halogen) and the simultaneous appearance of product peaks. The formation of the final product would be confirmed by the emergence of the characteristic vibrational bands for the C-Cl, C-Br, and C-I bonds in the fingerprint region. This technique provides valuable kinetic data and ensures the reaction has gone to completion without the need for frequent sampling and offline analysis. harricksci.com

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing

No published experimental data could be located for the single-crystal X-ray diffraction of this compound. Therefore, a detailed analysis of its solid-state molecular conformation, including bond lengths, bond angles, and crystal packing arrangement, cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

No published experimental UV-Vis spectroscopic data for this compound could be found. Consequently, a discussion of its electronic transitions, absorption maxima (λmax), and the effects of halogen substituents on the electronic conjugation is not possible.

Computational and Theoretical Investigations of 3 Bromo 2 Chloro 6 Iodoaniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has emerged as a powerful and widely used computational method for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it an ideal choice for investigating molecules of moderate size and complexity like 3-Bromo-2-chloro-6-iodoaniline.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be optimized to find the structure that corresponds to a minimum on the potential energy surface.

This process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, the calculations would reveal the precise spatial orientation of the bromine, chlorine, and iodine atoms, as well as the amino group, relative to the aniline (B41778) ring. The substitution pattern on the aromatic ring is expected to induce some degree of ring puckering and distortion from a perfect hexagonal geometry due to steric hindrance and electronic effects of the bulky halogen substituents.

The electronic structure analysis provides a map of the electron distribution within the molecule, highlighting regions of high and low electron density. This is fundamental to understanding the molecule's reactivity, as electron-rich areas are susceptible to electrophilic attack, while electron-deficient areas are prone to nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41118 - 1220 - 2
C-N1.40--
C-Br1.91--
C-Cl1.74--
C-I2.10--
C-C-N-119.5-
C-C-Br-120.5-
C-C-Cl-121.0-
C-C-I-119.0-
H-N-H-112.0-
C-C-C-C--1.5

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a geometry optimization calculation. Actual values would be obtained from a specific DFT calculation.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and less stable. For this compound, the presence of multiple halogen atoms and an amino group will influence the energies of these frontier orbitals.

The charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which illustrate the regions of positive and negative electrostatic potential on the electron density surface. This provides a visual representation of the charge distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.23
HOMO-LUMO Gap 4.62

Note: The data in this table is hypothetical and illustrative. Actual values would be derived from a specific DFT calculation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It provides a localized picture of the chemical bonds and lone pairs and quantifies the interactions between them.

For this compound, NBO analysis can reveal important intramolecular charge transfer (ICT) interactions. These interactions occur when electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. For instance, the lone pair electrons on the nitrogen atom of the amino group can delocalize into the antibonding π* orbitals of the aromatic ring. Similarly, lone pairs on the halogen atoms can participate in such interactions.

Hyperconjugation, a stabilizing interaction that results from the overlap of a filled bonding orbital with an adjacent empty or partially filled antibonding orbital, can also be quantified. NBO analysis provides the second-order perturbation energies (E(2)) for these donor-acceptor interactions, with higher E(2) values indicating stronger interactions. This analysis helps to rationalize the stability of the molecule and the influence of the substituents on the electronic structure.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) for Key Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N)π* (C1-C6)5.2
LP (Cl)σ* (C1-C2)1.8
LP (Br)σ* (C3-C4)1.5
LP (I)σ* (C5-C6)1.2

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from a specific NBO calculation.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Characterization and Reaction Barrier Calculations

A transition state (TS) is a high-energy, unstable configuration of atoms that exists for a fleeting moment along the reaction coordinate between reactants and products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate.

Using DFT, the transition state for a given reaction involving this compound can be located on the potential energy surface. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Once the transition state is identified, the reaction barrier, or activation energy, can be calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. These calculations can be invaluable for comparing the feasibility of different potential reaction pathways.

Investigation of Regioselectivity and Chemo-selectivity through Computational Models

In many chemical reactions, there are multiple possible sites for a reaction to occur (regioselectivity) or multiple functional groups that can react (chemoselectivity). Computational models can be employed to predict the outcome of such reactions.

For this compound, a molecule with multiple distinct positions on the aromatic ring and different halogen substituents, predicting the regioselectivity of, for example, an electrophilic aromatic substitution reaction is a complex task. By calculating the activation energies for the formation of intermediates corresponding to attack at each possible position, the most favorable reaction pathway can be identified. The position with the lowest activation energy barrier will correspond to the major product.

Similarly, chemoselectivity can be investigated by modeling the reaction at different functional groups. For instance, if a reaction could potentially occur at the amino group or one of the halogen atoms, DFT calculations can help determine which pathway is energetically more favorable. These predictive capabilities of computational chemistry are a powerful asset in the design and optimization of synthetic routes.

Substituent Effects and Linear Free Energy Relationships in Reaction Kinetics

The reactivity of this compound is profoundly influenced by the electronic properties of its five substituents on the benzene (B151609) ring: three halogens (I, Cl, Br) and an amino group (-NH2). The collective impact of these groups can be quantitatively analyzed through the framework of Linear Free Energy Relationships (LFER), most notably the Hammett equation. wikipedia.orgseesaa.net

The Hammett equation, expressed as log(k/k₀) = ρσ, provides a correlation between the rate constant (k) of a substituted reactant and a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). seesaa.net

Substituent Constant (σ): This value quantifies the electronic effect of a substituent. It is a composite of inductive effects (through-bond polarization) and resonance effects (pi-system delocalization). For this compound, the substituents exert the following influences:

Amino Group (-NH₂): Located at position 1, it is a strong resonance electron-donating group (+R) and an inductive electron-withdrawing group (-I). Its net effect is strongly activating, increasing electron density in the ring, particularly at the ortho and para positions.

Halogens (I, Cl, Br): These groups are inductively electron-withdrawing (-I) but act as resonance electron-donors (+R) due to their lone pairs. The inductive effect is dominant for halogens. Their positions (Iodo at C6, Chloro at C2, Bromo at C3) create a complex electronic landscape. The ortho chloro and iodo groups will have a significant steric and inductive influence on the adjacent amino group.

Reaction Constant (ρ): This parameter reflects the sensitivity of a specific reaction to substituent effects. A negative ρ value indicates that the reaction is accelerated by electron-donating groups (stabilization of a positive charge in the transition state), while a positive ρ value signifies acceleration by electron-withdrawing groups (stabilization of a negative charge). ias.ac.inresearchgate.net

While specific kinetic data for reactions involving this compound is not extensively documented, the Hammett framework allows for the prediction of its relative reactivity. For instance, in an electrophilic aromatic substitution, the net activating effect of the amino group would dominate, directing incoming electrophiles, though the reaction rate would be modulated by the deactivating inductive effects of the halogens. In nucleophilic substitution reactions, the reaction constant would provide insight into the mechanism and the nature of the transition state. researchgate.net

Table 1. Typical Hammett Constants (σ) for Substituents Relevant to this compound.
Substituentσ_metaσ_paraGeneral Electronic Effect
-NH₂-0.16-0.66Strongly Electron-Donating (Resonance)
-Cl+0.37+0.23Electron-Withdrawing (Inductive)
-Br+0.39+0.23Electron-Withdrawing (Inductive)
-I+0.35+0.18Electron-Withdrawing (Inductive)

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The solid-state architecture of this compound is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.comrsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.net This method maps properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.

The key interactions expected in the crystal structure of this compound include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···N bonds with neighboring molecules or weaker N-H···X (where X is a halogen) interactions. nih.gov

Halogen Bonding: The electropositive region (σ-hole) on the outer surface of the halogen atoms (particularly the large, polarizable iodine) can interact favorably with nucleophilic sites, such as the nitrogen atom of the amino group on an adjacent molecule. mdpi.com

Hirshfeld surface analysis provides a detailed breakdown of these interactions:

d_norm Surface: This surface is mapped with a color scale (red, white, blue) to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii sum, respectively. Red spots on the d_norm surface are indicative of close contacts like hydrogen and halogen bonds. nih.govmdpi.com

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). The percentage contribution of each type of contact (e.g., H···H, Cl···H, I···H) to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. mdpi.com

For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, H···X (halogen), and C···H contacts, which are common in organic molecules. The presence of sharp "spikes" in the plot would correspond to the more specific and directional hydrogen and halogen bonds.

Table 2. Exemplary Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Similarly Halogenated Aromatic Compound.
Interaction TypeTypical Contribution (%)Significance
H···H~40-50%Represents the largest, though less specific, contribution to packing.
Halogen···H / H···Halogen~20-30%Significant contribution indicating the importance of halogen-hydrogen contacts.
C···H / H···C~10-20%Highlights contacts involving the aromatic carbon framework.
C···C~3-5%Indicates potential π-π stacking interactions.
N···H / H···N~2-4%Directly corresponds to N-H···N or N-H···X hydrogen bonding.

Prediction of Spectroscopic Properties from Theoretical Models

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.nettsijournals.com Methods such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the accurate computation of vibrational and NMR spectra. globalresearchonline.netjmaterenvironsci.com

Vibrational Spectra (FT-IR and FT-Raman) Theoretical calculations can predict the harmonic vibrational frequencies, infrared intensities, and Raman activities for the 3N-6 normal modes of the molecule. semanticscholar.org Due to the neglect of anharmonicity and other systematic errors in the calculations, a uniform scaling factor (typically ~0.96 for B3LYP) is applied to the computed frequencies to achieve better agreement with experimental data. core.ac.ukscispace.com These calculations are crucial for assigning the observed peaks in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as N-H stretching, aromatic C-H and C-C stretching, and the characteristic C-X (halogen) stretching vibrations. globalresearchonline.netnih.gov

Table 3. Hypothetical Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in this compound.
Vibrational ModeCalculated (Unscaled)Calculated (Scaled)Expected Experimental Range
N-H Asymmetric Stretch~3650~35043480 - 3520
N-H Symmetric Stretch~3545~34033380 - 3420
Aromatic C-H Stretch~3210~30823050 - 3100
Aromatic C=C Stretch~1655~15891570 - 1610
C-N Stretch~1330~12771260 - 1300
C-Cl Stretch~780~749730 - 780
C-Br Stretch~655~629610 - 650
C-I Stretch~540~518500 - 540

NMR Spectra (¹H and ¹³C) The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating NMR isotropic shielding tensors. rsc.orgnih.gov The theoretical chemical shifts are then obtained by referencing the calculated absolute shielding values of the molecule's nuclei to the calculated absolute shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS). jmaterenvironsci.com These predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra and for understanding how the electronic environment, shaped by the various substituents, affects the chemical shift of each unique carbon and hydrogen atom in the molecule. nih.gov The electron-withdrawing halogens are expected to shift nearby ¹H and ¹³C signals downfield (to higher ppm), while the amino group will cause upfield shifts, particularly at the ortho and para carbons relative to it, although the substitution pattern in this molecule is complex.

Table 4. Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical GIAO-DFT Calculation).
Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C1 (-NH₂)~145-
C2 (-Cl)~118-
C3 (-Br)~122-
C4~135~7.4
C5~128~7.1
C6 (-I)~90-
-NH₂-~4.5 (broad)

Applications and Broader Synthetic Utility of 3 Bromo 2 Chloro 6 Iodoaniline

Role as a Key Intermediate in Complex Molecule Synthesis

The distinct electronic environments and substitution patterns of the bromo, chloro, and iodo groups, combined with the directing influence of the amine functionality, allow for selective and sequential reactions. This positions 3-bromo-2-chloro-6-iodoaniline as a pivotal building block for constructing more elaborate molecular architectures.

One of the most well-documented applications of this compound is its role as the immediate precursor to 1-bromo-3-chloro-5-iodobenzene. This transformation is achieved through a deamination reaction, which involves the removal of the amino (-NH₂) group.

This deamination can be carried out using classical Sandmeyer-type conditions, where the aniline (B41778) is converted to a diazonium salt with nitrous acid, followed by reduction with a reagent like hypophosphorous acid. researchgate.net An improved and efficient method reported for this final step is a reductive deamination using isoamyl nitrite (B80452) in N,N-dimethylformamide (DMF), a procedure noted for its high yields (typically over 75%) and simplified product isolation via extraction rather than steam distillation. wikipedia.orgnih.gov

The synthesis pathway starting from aniline is summarized in the table below.

Table 1: Multi-step Synthesis of 1-Bromo-3-chloro-5-iodobenzene

Step Starting Material Key Reagents Product Purpose
1 Aniline Acetic Anhydride (B1165640) Acetanilide (B955) Protection of the amine group to control reactivity.
2 Acetanilide Bromine in Acetic Acid 4-Bromoacetanilide Regioselective bromination at the para position.
3 4-Bromoacetanilide Chlorine in Acetic Acid 4-Bromo-2-chloroacetanilide Regioselective chlorination at the ortho position.
4 4-Bromo-2-chloroacetanilide Hydrochloric Acid, Ethanol 4-Bromo-2-chloroaniline Deprotection (hydrolysis) of the amine group.
5 4-Bromo-2-chloroaniline Iodine Monochloride, Acetic Acid This compound* Regioselective iodination at the second ortho position. hbm4eu.eu

*Note: The compound is named 4-bromo-2-chloro-6-iodoaniline in many sources, which is used interchangeably for the same structure. hbm4eu.eu

Polyhalogenated aromatic compounds are foundational materials for the synthesis of heterocycles, primarily through modern cross-coupling reactions where the carbon-halogen bonds serve as reactive handles. The differential reactivity of C-I, C-Br, and C-Cl bonds in reactions like Suzuki, Heck, and Buchwald-Hartwig amination allows for the stepwise and selective formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for building heterocyclic rings.

While the specific use of this compound as a starting material for the synthesis of indoles, carbazole derivatives, or thiazolidinones is not extensively detailed in readily available literature, its structure is inherently suited for such applications. The iodo and bromo groups are particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, which could be employed to construct the intricate frameworks of these and other complex heterocyclic systems.

Contributions to Methodological Advancements in Organic Synthesis

The unique structure of this compound and the methods used to create it serve as important case studies in the development of synthetic strategies.

The synthesis of this compound itself is a prime example of a sophisticated regioselective functionalization strategy. hbm4eu.eu The process demonstrates how chemists can precisely control the substitution pattern on an aromatic ring through the judicious use of protecting groups and an understanding of substituent directing effects.

Initially, the highly activating amino group of aniline is temporarily converted into a less activating acetamido group. This protected group directs the first halogen (bromine) to the para position. The subsequent halogenations are then directed by the combined electronic and steric influences of the existing substituents, allowing for the precise installation of chlorine and iodine at specific ortho positions. researchgate.net This synthetic sequence serves as a powerful illustration of how to overcome the challenge of controlling selectivity in electrophilic aromatic substitution reactions on highly activated rings. hbm4eu.eu

Continuous-flow chemistry is an emerging paradigm in chemical manufacturing that offers advantages in safety, efficiency, and scalability over traditional batch processing. While the application of continuous-flow methods for the synthesis of highly specialized, multi-step compounds like this compound is a developing area, the principles are highly relevant. The individual steps in its synthesis, such as halogenation or diazotization, are reactions that could potentially be adapted to flow-based systems to improve control over reaction parameters and enhance safety, particularly for highly exothermic or hazardous reactions. However, specific studies detailing the end-to-end continuous production of this compound are not widely reported in current scientific literature.

Broader Relevance of Polyhalogenated Anilines in Advanced Materials and Chemical Intermediates

Polyhalogenated anilines, as a class, are critical intermediates in the chemical industry. Their importance stems from their utility as versatile building blocks for a wide range of high-value products.

Halogenated anilines are essential for the production of agrochemicals, including many herbicides and pesticides. hbm4eu.eu They are also foundational components in the synthesis of dyes and pigments. In the realm of materials science, aniline derivatives are used to produce antioxidants and vulcanizing agents for the rubber industry, as well as precursors for advanced polymers like polyurethanes. hbm4eu.eu

Furthermore, aryl halides are indispensable tools in modern synthetic chemistry. nih.gov They are key substrates in a multitude of cross-coupling reactions that form the basis of much of contemporary drug discovery and materials development. The ability to selectively functionalize the different halogen positions on a scaffold like this compound allows for the construction of complex molecules that would be difficult to access through other methods. This makes polyhalogenated anilines crucial intermediates for creating pharmaceuticals, organic electronic materials, and other functional organic compounds.

Table 2: List of Chemical Compounds

Compound Name
1-Bromo-3-chloro-5-iodobenzene
This compound
4-Bromo-2-chloro-6-iodoaniline
4-Bromo-2-chloroacetanilide
4-Bromoacetanilide
Acetanilide
Acetic Acid
Acetic Anhydride
Aniline
Bromine
Chlorine
Hypophosphorous Acid
Iodine Monochloride
Isoamyl Nitrite
N,N-dimethylformamide

Future Research Directions and Outlook

Exploration of Novel Synthetic Avenues and Atom-Economical Approaches

Traditional syntheses of polyhalogenated anilines often involve multiple, sequential electrophilic halogenation and protection/deprotection steps, which can be inefficient and generate significant waste. researchgate.net Future research will likely focus on developing more elegant and sustainable synthetic routes to 3-Bromo-2-chloro-6-iodoaniline and its analogs.

Key areas of exploration could include:

Late-Stage C–H Functionalization : Instead of building the molecule from a simple aniline (B41778), future approaches could involve the direct, regioselective introduction of the halogen atoms onto a pre-functionalized aromatic core. researchgate.netnih.gov Palladium-catalyzed C–H activation, for example, allows for the direct transformation of C-H bonds, potentially reducing the number of synthetic steps required. nih.gov

One-Pot and Tandem Reactions : Designing cascade reactions where multiple bond-forming events occur in a single vessel would significantly improve efficiency. This could involve, for instance, a sequence of halogenations or a combined amination-halogenation process on a suitable precursor.

Atom-Economical Methods : A major goal is to maximize the incorporation of atoms from reactants into the final product. nih.gov Future synthetic designs should aim for high atom economy by minimizing the use of stoichiometric reagents and favoring catalytic processes that generate minimal byproducts. rsc.orgrsc.org Research into catalytic systems for direct halogenation and amination could provide more environmentally benign pathways. researchgate.net

Table 1: Comparison of Synthetic Approaches

Synthetic StrategyPotential AdvantagesResearch Focus
Traditional Multistep SynthesisWell-established procedures, predictable outcomes.Optimization of existing steps, improving yields.
C–H Activation/FunctionalizationFewer steps, increased efficiency, access to novel derivatives. nih.govDevelopment of selective catalysts for direct halogenation/amination. bohrium.com
One-Pot/Tandem ReactionsReduced workup, less solvent waste, improved time efficiency.Design of compatible reaction sequences and catalytic systems.
Atom-Economical Approaches"Green" chemistry principles, minimal waste, cost-effective. rsc.orgUse of catalytic reagents over stoichiometric ones, maximizing atom incorporation. rsc.org

In-depth Advanced Mechanistic Investigations via Coupled Experimental and Computational Methods

A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing reactions and designing new ones. A synergistic approach combining experimental kinetics with high-level computational modeling is a powerful strategy to achieve this.

Future mechanistic studies could focus on:

Elucidating Halogenation Pathways : The precise mechanism of electrophilic aromatic substitution, particularly for highly substituted and electronically complex systems, can be nuanced. ijrar.orgmdpi.com Computational studies using Density Functional Theory (DFT) can model reaction pathways, identify transition states, and calculate activation energies for the sequential introduction of bromine, chlorine, and iodine. researchgate.netresearchgate.net This can help explain the observed regioselectivity and predict outcomes under different conditions.

Kinetic and Isotope Labeling Studies : Experimental techniques such as kinetic analysis and the use of isotopic labeling can provide concrete evidence for proposed mechanisms. mdpi.com For instance, a kinetic isotope effect study could determine if C-H bond cleavage is the rate-determining step in a potential C-H activation synthesis. acs.org

Spectroscopic Interrogation : Advanced spectroscopic methods can be used to detect and characterize transient intermediates, such as the Wheland intermediate (σ-complex), providing direct insight into the reaction coordinate. mdpi.comresearchgate.net

Discovery of New Derivatization Pathways and Functional Group Transformations

This compound is a versatile building block. The distinct reactivity of the three different carbon-halogen bonds, along with the nucleophilic amino group, opens up a vast chemical space for derivatization.

Future research should explore:

Selective Cross-Coupling Reactions : The varying reactivity of C-I, C-Br, and C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) presents a major opportunity. nih.govresearchgate.netbeilstein-journals.org Research will focus on developing catalytic systems that can selectively activate one halogen over the others, allowing for the stepwise and controlled introduction of different functional groups. nih.gov This would enable the synthesis of highly complex, multi-substituted aniline derivatives from a single starting material.

Transformations of the Amino Group : The amino group can be readily converted into a wide range of other functionalities. ub.edufiveable.mesolubilityofthings.comic.ac.uk Diazotization to form a diazonium salt, followed by Sandmeyer or related reactions, can replace the amino group with cyano, hydroxyl, or other halogen moieties. N-arylation or N-alkylation can also be explored to build more complex amine structures. nih.gov

Novel Cyclization Strategies : The ortho-positioning of the iodine and chlorine atoms relative to the amino group could be exploited in novel cyclization reactions to form heterocyclic compounds, which are prevalent in pharmaceuticals and materials science.

Table 2: Potential Functional Group Transformations

Reactive SiteReaction TypePotential ProductsSignificance
C–I BondSuzuki, Sonogashira, Heck CouplingAryl, alkynyl, or vinyl substituted anilinesBuilds molecular complexity, C-C bond formation.
C–Br BondSuzuki, Stille, Buchwald-Hartwig CouplingAryl, stannyl, or N-aryl substituted anilinesOrthogonal reactivity to C-I bond.
C–Cl BondBuchwald-Hartwig Amination, Kumada CouplingDi-amino or alkyl substituted anilinesTypically requires more forcing conditions, allowing for late-stage functionalization.
–NH₂ GroupDiazotization/Sandmeyer, Acylation, N-ArylationPhenols, nitriles, amides, diarylaminesFundamental transformations in organic synthesis. youtube.com

Computational Design and Prediction of Novel Reactivities and Selectivities

Advances in computational chemistry and machine learning are transforming chemical research from a trial-and-error process to a more predictive science. researchgate.netnih.gov For a molecule like this compound, these tools can guide synthetic efforts and predict properties before a reaction is ever run in a flask.

Future directions in this area include:

Predicting Regioselectivity : Machine learning models, such as RegioML, are being developed to predict the outcomes of electrophilic aromatic substitution reactions with high accuracy. rsc.orgresearchgate.netscite.ai Such models could be trained on datasets of halogenated aromatics to predict where a fourth substituent might add to the this compound ring. acs.orgwur.nl

Calculating Molecular Properties : Computational methods can calculate key molecular properties that influence reactivity, such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and NMR chemical shifts. ed.govacs.orgacs.org These calculated properties can help chemists rationalize observed reactivity and predict the most likely sites for electrophilic or nucleophilic attack.

De Novo Design of Derivatives : Algorithms can be used to design novel derivatives of this compound with specific desired electronic or steric properties. By computationally screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the highest probability of exhibiting desired characteristics for applications in materials science or medicinal chemistry.

Table 3: Computationally Predictable Properties and Their Implications

Computational MethodPredicted Property/OutcomeRelevance to this compound
Machine Learning (e.g., RegioML)Site of further electrophilic substitution. rsc.orgGuides synthesis of tetra-substituted derivatives.
Density Functional Theory (DFT)Reaction energy profiles, transition state structures. researchgate.netProvides mechanistic insight into synthesis and derivatization.
Quantum Theory of Atoms in Molecules (QTAIM)Bond strengths (e.g., C-I vs C-Br vs C-Cl).Predicts selectivity in cross-coupling reactions.
Molecular Orbital TheoryHOMO/LUMO energies and distributions. acs.orgIndicates sites susceptible to electrophilic/nucleophilic attack.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-2-chloro-6-iodoaniline, and how are competing substituent reactivities managed?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of aniline derivatives. A common approach involves:
  • Bromination : Treating 2-chloro-6-iodoaniline with bromine in acetic acid under catalytic conditions (e.g., FeBr₃) to introduce the bromine substituent at the 3-position .
  • Halogenation Order : The order of halogen introduction (Cl, I, Br) is critical. Iodination is typically performed first due to the steric and electronic challenges of late-stage iodination .
  • Competing Reactivity : To suppress undesired dihalogenation, controlled stoichiometry and low temperatures (0–5°C) are employed. Protecting the amino group via acetylation may also mitigate side reactions .

Q. Which analytical techniques are recommended for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns, with deshielding effects indicating halogen proximity. For example, the amino proton resonates downfield (δ 5.5–6.5 ppm) due to electron-withdrawing halogens .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 352.78) and isotopic patterns from bromine/iodine .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., halogen positioning) using programs like SHELXL or WinGX .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene at 80–100°C facilitates coupling. The iodine substituent enhances oxidative addition kinetics, while bromine allows selective cross-coupling .
  • Competing Reactivity : The chloro group is typically inert under these conditions. Use aryl boronic acids with electron-withdrawing groups to accelerate transmetallation.
  • Yield Optimization : Microwave-assisted synthesis (120°C, 20 min) improves yields (>85%) compared to traditional heating .

Q. How should contradictions in spectroscopic or crystallographic data be addressed during structural validation?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR, MS, and X-ray results. For example, if NMR suggests a meta-bromo configuration but X-ray shows ortho, re-examine solvent effects or crystal packing .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize crystal structures to resolve discrepancies .
  • Error Analysis : Refinement parameters in SHELXL (e.g., R-factor < 5%) ensure crystallographic accuracy. Twinning or disorder may require alternative space group assignments .

Q. What strategies mitigate decomposition during purification of this compound?

  • Methodological Answer :
  • Low-Temperature Chromatography : Use silica gel columns with hexane/ethyl acetate (4:1) at 4°C to minimize thermal degradation.
  • Acidic Stabilization : Add 1% acetic acid to eluents to protonate the amino group, reducing oxidative side reactions .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%) with minimal halogen loss .

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